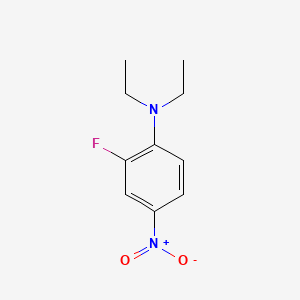

N,N-diethyl-2-fluoro-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHBAPCTSCZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279985 | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-37-4 | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-fluoro-4-nitroaniline

This guide provides a comprehensive, technically detailed overview of a reliable synthetic pathway for N,N-diethyl-2-fluoro-4-nitroaniline, a valuable fluorinated aromatic compound. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the reaction mechanisms, experimental choices, and detailed protocols.

Introduction: The Significance of Fluorinated Nitroanilines

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a diethylamino group, a fluorine atom, and a nitro group. This specific arrangement makes it a molecule of interest as a versatile building block in the synthesis of more complex molecules. Fluorine-containing compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro and amine functionalities serve as synthetic handles for a wide array of chemical transformations, making this compound a key intermediate for active pharmaceutical ingredients (APIs), specialized dyes, and materials science applications.[2][3]

The synthetic strategy detailed herein is a robust two-part process, commencing with the synthesis of the key intermediate, 2-fluoro-4-nitroaniline, followed by its exhaustive N,N-diethylation to yield the final product.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages:

-

Formation of the Core Structure: Synthesis of 2-fluoro-4-nitroaniline via nitration of an appropriate precursor.

-

Functionalization: N,N-diethylation of the primary amine to yield the target tertiary amine.

Sources

An In-Depth Technical Guide to N,N-diethyl-2-fluoro-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-diethyl-2-fluoro-4-nitroaniline. As a specialized aromatic amine, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document synthesizes available data on related compounds to project the characteristics and reactivity of the title compound, offering a valuable resource for its utilization in novel research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom ortho to the amino group and a nitro group para to it. The diethylamino group contributes to its lipophilicity and can influence its reactivity and solubility.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known values of the closely related compounds, 2-fluoro-4-nitroaniline and N,N-diethyl-4-nitroaniline.

| Property | Predicted Value/Information | Rationale / Comparison |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | Based on the molecular structure.[1] |

| Molecular Weight | 212.22 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[2][3] |

| Melting Point | Expected to be a solid at room temperature. | 2-Fluoro-4-nitroaniline has a melting point of 122-130 °C. N,N-diethyl-4-nitroaniline has a melting point of 77.5 °C. The introduction of the diethyl groups may lower the melting point compared to the primary amine. |

| Boiling Point | Not available | High boiling point is expected due to its molecular weight and polar functional groups. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and chloroform. | Nitroanilines are generally insoluble in water.[2][3] The diethyl groups will increase solubility in nonpolar organic solvents. |

| pKa | The amino group is expected to be a weak base. | The pKa of N,N-diethyl-4-nitroaniline is approximately 2.30.[3] The electron-withdrawing fluorine atom will likely further decrease the basicity of the amino group. |

Synthesis of this compound

The most probable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. The starting material would likely be a di-halogenated nitrobenzene, where the fluorine atom is more susceptible to substitution due to the activating effect of the nitro group.[4][5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar reactions.[6][7] Optimization of reaction conditions (temperature, time, and solvent) may be necessary to achieve high yields.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Diethylamine

-

Ethanol (or another suitable solvent like DMSO)

-

Sodium bicarbonate (or another suitable base)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol.

-

Add diethylamine (2-3 equivalents) to the solution. The excess diethylamine also acts as a base to neutralize the HF byproduct.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the diethylamino group, the fluoro group, and the nitro group.

-

The Diethylamino Group: This tertiary amine is a weak base and can be protonated in the presence of strong acids.

-

The Fluoro Group: The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. This allows for the introduction of other functional groups at this position.[8]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which can then undergo a variety of further reactions, such as diazotization.[9]

This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules.

Potential Applications:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[9]

-

Dyes and Pigments: The nitroaniline scaffold is a common feature in many dyes. Further functionalization of this molecule could lead to novel colorants.

-

Materials Science: Incorporation into polymers or other materials to impart specific electronic or optical properties.

Spectroscopic Characterization (Predicted)

¹H NMR

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine and diethylamino groups will influence the chemical shifts and coupling constants of the other two protons.

-

Ethyl Protons: A quartet for the methylene (-CH₂-) protons (δ 3.0-3.5 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.0-1.5 ppm), with coupling between them.

¹³C NMR

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Ethyl Carbons: Two signals for the ethyl group, a methylene carbon signal (δ ~45 ppm) and a methyl carbon signal (δ ~15 ppm).

Infrared (IR) Spectroscopy

-

N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aryl-N bond.

-

C-F Stretching: A strong band in the range of 1000-1400 cm⁻¹.

-

C-H Stretching: Bands for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.

An IR spectrum for the related N,N-diethyl-4-nitroaniline is available in the NIST WebBook, which can serve as a reference.[10]

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.22.

-

Common fragmentation patterns would include the loss of an ethyl group, a nitro group, and other fragments characteristic of nitroanilines.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for 2-fluoro-4-nitroaniline and other nitroanilines, it should be handled with caution.[11][12]

Hazard Identification

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Health Effects: May cause damage to organs through prolonged or repeated exposure. A structurally similar chemical, N,N-diethyl-4-nitroaniline, is reported to potentially cause methemoglobinemia.[2][3]

-

Environmental Hazards: May be harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a valuable, functionalized aromatic amine with significant potential in synthetic chemistry. While direct experimental data is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be extrapolated from related compounds. This guide provides a foundational resource for researchers and scientists looking to explore the utility of this molecule in their work, particularly in the fields of drug discovery and materials science. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

PubChem. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254. [Link]

-

PubChem. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. [Link]

-

PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. [Link]

-

Oakwood Chemical. N,N-Diethyl-4-nitroaniline. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

PMC - NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

Alpha Resources. SAFETY DATA SHEET. [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Durham Tech. SAFETY DATA SHEET. [Link]

-

Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

NIST WebBook. N,N-Diethyl-p-nitroaniline. [Link]

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

-

University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

-

PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]

- 3. N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. vapourtec.com [vapourtec.com]

- 6. prepchem.com [prepchem.com]

- 7. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. N,N-Diethyl-p-nitroaniline [webbook.nist.gov]

- 11. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. geneseo.edu [geneseo.edu]

- 13. alpharesources.com [alpharesources.com]

No Publicly Available Crystal Structure Data for N,N-diethyl-2-fluoro-4-nitroaniline

A comprehensive search of scientific databases and literature has revealed no publicly available experimental data on the crystal structure of N,N-diethyl-2-fluoro-4-nitroaniline. This includes a lack of crystallographic information files (CIFs), database entries, or publications detailing its single-crystal X-ray diffraction analysis. Consequently, an in-depth technical guide on its specific crystal structure, as requested, cannot be generated at this time.

While information on the synthesis and properties of related compounds is available, the core requirement of a detailed analysis of the experimentally determined crystal structure of this compound cannot be met.

However, a wealth of information exists for structurally similar compounds. As an alternative, this guide will provide a comprehensive analysis of the crystal structure of 2-fluoro-5-nitroaniline , a closely related molecule for which detailed crystallographic data is available. This will serve as a valuable reference and methodological template for researchers and professionals in drug development and materials science interested in this class of compounds.

An In-Depth Technical Guide to the Crystal Structure of 2-Fluoro-5-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the crystal structure of 2-fluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding its solid-state architecture is crucial for predicting its physical properties, stability, and behavior in various applications.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring leads to unique electronic and photophysical properties. The addition of a fluorine atom can further modulate these properties, influencing intermolecular interactions and, consequently, the crystal packing. These characteristics make them valuable precursors in the development of pharmaceuticals and advanced materials. For instance, 2-fluoro-4-nitroaniline is a versatile intermediate for active pharmaceutical ingredients (APIs).

Experimental Methodology: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals and subsequent analysis by X-ray diffraction.

A common route for the synthesis of 2-fluoro-5-nitroaniline involves the nitration of a corresponding fluoroaniline precursor.

Experimental Protocol: Synthesis and Slow Evaporation Crystallization

-

Synthesis: The synthesis of 2-fluoro-5-nitroaniline can be achieved through established organic chemistry protocols.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to create a saturated solution. The solution is then loosely covered and left undisturbed at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of 2-fluoro-5-nitroaniline will form.

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit.

Workflow for Crystal Structure Determination

N,N-diethyl-2-fluoro-4-nitroaniline molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N,N-diethyl-2-fluoro-4-nitroaniline

Abstract

This compound is a substituted aromatic amine featuring a complex interplay of steric and electronic effects that dictate its three-dimensional structure and chemical properties. This guide provides a comprehensive analysis of its molecular architecture and conformational landscape, tailored for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will explore the molecule's structural features, delve into the dominant forces governing its conformation, and outline robust experimental and computational methodologies for its characterization. This document serves as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate further research and application.

Core Molecular Structure and Electronic Profile

The foundational structure of this compound is a benzene ring substituted with four distinct functional groups, each imparting specific electronic and steric characteristics that collectively define the molecule's behavior.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃FN₂O₂ | Inferred |

| Molecular Weight | 212.22 g/mol | [1] |

| Key Functional Groups | N,N-diethylamino, Fluoro, Nitro, Aromatic Ring | - |

| Appearance | Likely a yellow or orange solid, typical for nitroanilines | [2] |

The electronic nature of the aniline ring is heavily influenced by the push-pull mechanism established by its substituents:

-

N,N-diethylamino Group (-N(Et)₂): Positioned at C1, this is a potent electron-donating group (EDG) due to the lone pair on the nitrogen atom participating in resonance with the aromatic π-system. It is a strong activating group and directs electrophilic substitution to the ortho and para positions.

-

Nitro Group (-NO₂): Located at C4 (para to the amine), this is one of the strongest electron-withdrawing groups (EWG) through both resonance and inductive effects. It is strongly deactivating and a meta-director.

-

Fluorine Atom (-F): At C2 (ortho to the amine), fluorine exhibits dual electronic behavior. It is highly electronegative, leading to a strong electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, acting as a weak electron-donating group. Overall, it is a deactivating but ortho-, para-directing substituent.[3]

This arrangement creates a highly polarized molecule with significant charge separation, a feature often exploited in the design of nonlinear optical materials and solvatochromic dyes.[4][5]

Conformational Analysis: A Study in Steric and Electronic Compromise

The preferred three-dimensional conformation of this compound is a delicate balance between minimizing steric repulsion and optimizing electronic conjugation. The most significant conformational flexibility arises from rotation around the C1-N bond of the diethylamino group.

Dominant Steric Interactions

The primary determinant of the molecule's shape is severe steric hindrance involving the bulky N,N-diethylamino group and its ortho-substituent, the fluorine atom.

-

Amine-Fluorine Repulsion: To be fully conjugated with the benzene ring, the diethylamino group would need to be planar. However, this conformation would result in a significant steric clash between the ethyl groups and the adjacent fluorine atom. To alleviate this strain, the diethylamino group is forced to rotate out of the plane of the aromatic ring. This twisting disrupts the ideal p-orbital overlap, thereby reducing resonance stabilization but achieving a lower overall energy state.

-

Nitro Group Orientation: The nitro group at the para position experiences minimal direct steric interaction with the diethylamino group. However, in related ortho-nitroaniline structures, significant twisting of the nitro group is observed to avoid clashes with the adjacent amine.[6] In this molecule, the primary constraint on the nitro group is its electronic interaction with the ring.

Intramolecular Forces

While classic hydrogen bonding is absent, weaker intramolecular interactions may contribute to conformational preference.

-

N-H···F Hydrogen Bonding in Analogues: In related primary or secondary anilines, intramolecular hydrogen bonds between an N-H donor and an ortho-fluoro acceptor are well-documented and can be detected via NMR spectroscopy through scalar coupling (¹hJNH,F).[7][8] While this compound lacks an N-H donor, the principles governing such interactions highlight the close proximity enforced by the molecular scaffold.

-

C-H···O/F Interactions: Weak hydrogen bonds involving the ethyl C-H groups and the oxygen atoms of the nitro group or the ortho-fluorine atom are conceivable. These interactions, though energetically minor, can subtly influence the rotational preference of the ethyl groups.

The logical relationship between these competing factors is illustrated below.

Figure 1: A diagram illustrating the key factors that govern the final molecular conformation of this compound.

Methodologies for Structural Elucidation

Determining the precise conformation requires a combination of computational modeling and experimental verification.

Computational Modeling Workflow

Computational chemistry provides a powerful avenue for exploring the potential energy surface of the molecule to identify stable conformers. Density Functional Theory (DFT) is the method of choice for this type of analysis.

Protocol 1: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build an initial 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles (C2-C1-N-Cethyl and C1-N-Cethyl-Cmethyl).

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger). This step locates the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (enthalpy, Gibbs free energy).

-

Relative Energy Analysis: Compare the Gibbs free energies of all stable conformers to identify the global minimum and determine the Boltzmann population of each conformer at a given temperature.

-

Property Prediction: Use the optimized geometry of the global minimum to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, for comparison with experimental data.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.ucla.edu [chem.ucla.edu]

A-Z Guide to Quantum Chemical Calculations for N,N-diethyl-2-fluoro-4-nitroaniline: A Whitepaper for Drug Development Professionals

Abstract

N,N-diethyl-2-fluoro-4-nitroaniline and its analogs represent a class of substituted anilines with significant potential in medicinal chemistry and materials science.[1] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for rational drug design and the development of novel therapeutics.[2] This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the resulting data, including structural parameters, frontier molecular orbitals, and molecular electrostatic potential maps. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust computational framework to accelerate their research endeavors.

Introduction: Bridging Theory and Application

Substituted anilines are crucial scaffolds in pharmacology.[3] The specific compound of interest, this compound, possesses several functional groups—a nitro group, a fluorine atom, and a diethylamino group—that can significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating character of the diethylamino group, creates a complex electronic environment.

In silico quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical approaches by providing a detailed view of molecular and electronic structures.[4] These methods allow for the prediction of a wide range of properties, from molecular geometry and vibrational frequencies to reactivity and interaction energies, thereby guiding experimental efforts and providing mechanistic insights.[5]

Objectives of This Guide:

-

To provide a rigorous theoretical foundation for the choice of computational methods and basis sets.

-

To outline a validated, step-by-step protocol for performing quantum chemical calculations on this compound.

-

To demonstrate the analysis and interpretation of key computational outputs relevant to drug design.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] This section explains the rationale behind the selection of a robust and widely accepted level of theory for organic molecules of pharmaceutical interest.

The Method of Choice: Density Functional Theory (DFT)

For medium-sized organic molecules, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[7][8] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[9]

Among the myriad of available functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the aniline derivative .

The Language of Electrons: Justifying the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For a molecule containing hydrogen, carbon, nitrogen, oxygen, and fluorine, a flexible and robust basis set is required.

We recommend the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:

-

6-311G : This indicates a triple-zeta valence basis set, providing a higher degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.[12]

-

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms.[13] Diffuse functions are crucial for accurately describing systems with lone pairs or regions of low electron density, which is relevant for the nitro and amino groups.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[14] Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds and intermolecular interactions accurately.

This combination, B3LYP/6-311++G(d,p) , has been shown to provide reliable geometries and electronic properties for a wide range of organic compounds.[15][16]

The Computational Workflow: From Structure to Properties

This section provides a detailed, step-by-step protocol for the quantum chemical analysis of this compound.

Step 1: Molecular Input and Initial Structure

The first step is to generate a 3D structure of the molecule. This can be done using any molecular building software. The initial coordinates do not need to be perfect, as the geometry optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

Causality: The purpose of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable, or ground-state, conformation of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.[17]

Protocol:

-

Load the initial molecular structure into the quantum chemistry software.

-

Specify the level of theory: B3LYP/6-311++G(d,p) .

-

Initiate a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.

Step 3: Vibrational Frequency Analysis

Causality: After optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure is a true energy minimum and not a saddle point (a transition state).[18] A true minimum will have no imaginary frequencies, whereas a transition state will have exactly one.[19] This step is a self-validating system for the geometry optimization.[18]

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ).

-

Analyze the output: Confirm that all calculated vibrational frequencies are positive (real). The output will also provide the zero-point vibrational energy (ZPVE) and data to simulate the infrared (IR) spectrum.

Step 4: Electronic Property Calculations

Causality: Once the optimized ground-state structure is confirmed, various electronic properties can be calculated to understand the molecule's reactivity, stability, and potential interaction sites.

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Request the calculation of molecular orbitals (including HOMO and LUMO) and the molecular electrostatic potential (MEP).

Analysis and Interpretation of Results

This section details how to interpret the key outputs from the quantum chemical calculations in the context of drug development.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[20]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[21]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[22] A small gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[21]

| Parameter | Illustrative Energy (eV) | Implication for this compound |

| EHOMO | -6.5 | Moderate electron-donating capability, likely localized on the diethylamino group and aniline ring. |

| ELUMO | -2.1 | Strong electron-accepting capability, likely localized on the nitro group and the aromatic ring. |

| ΔEGap | 4.4 | Indicates a molecule that is reactive and polarizable, suggesting potential for biological activity. |

Note: These values are illustrative and would be precisely determined by the calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[23] It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as drug-receptor binding.[17][24]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen of the amino group.[25]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the ethyl groups and near the fluorine atom.[25]

Understanding the MEP is crucial for predicting how the molecule will orient itself within a receptor's binding pocket.[26]

Vibrational Analysis (Simulated IR Spectrum)

The frequency calculation not only confirms the energy minimum but also provides the vibrational modes and their corresponding IR intensities. This allows for the generation of a theoretical IR spectrum.[27][28] This simulated spectrum can be compared with experimental data to validate the computational model and aid in the structural characterization of synthesized compounds.[29][30]

| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3400 | (If secondary amine analog) |

| C-H Stretch (Aromatic) | ~3100 | Aromatic ring C-H bonds |

| C-H Stretch (Aliphatic) | ~2950 | Ethyl group C-H bonds |

| NO₂ Asymmetric Stretch | ~1550 | Nitro group |

| C=C Stretch (Aromatic) | ~1500-1600 | Benzene ring skeletal vibrations |

| NO₂ Symmetric Stretch | ~1350 | Nitro group |

| C-F Stretch | ~1250 | Carbon-Fluorine bond |

Note: These are typical frequency ranges and would be precisely calculated.

Conclusion

This guide has established a comprehensive and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain reliable and predictive data. The interpretation of outputs such as HOMO-LUMO energies and Molecular Electrostatic Potential maps provides deep insights into the molecule's reactivity and potential for intermolecular interactions, which are critical for structure-based drug design.[31] The application of these computational techniques serves to de-risk and accelerate the drug development pipeline, embodying the principles of modern, computationally-driven pharmaceutical research.[5]

References

- PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry.

- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.

- Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica.

- ChemRxiv. (2024, November 5). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- Oxford Academic. (n.d.). use of quantum chemistry in pharmaceutical research as illustrated by case studies of indometacin and carbamazepine. Journal of Pharmacy and Pharmacology.

- UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.

- ResearchGate. (n.d.). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Request PDF.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Demehin, A. I. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.

- NIH. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?.

- IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-.

- RSC Blogs. (2011, December 12). Electrostatic potential in drug design.

- MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- IntechOpen. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry.

- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.

- La Trobe University. (2021, February 25). Calculation of Fluorine and Nitrogen NMR Properties.

- PubMed. (2023, September 15). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.

- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.

- MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.

- ResearchGate. (2023, September 5). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.

- ACS Publications. (n.d.). Challenges for Density Functional Theory. Chemical Reviews.

- ACS Publications. (2025, August 10). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- ResearchGate. (2018, April 21). Is a vibrational spectrum calculation really necessary to confirm an equilibrium geometry?.

- PubMed. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis.

- American Institute of Physics. (n.d.). Computation of electron affinities of O and F atoms, and energy profile of F–H2 reaction by density functional theory and ab initio methods.

- Université de Genève. (2008, July 16). What governs nitrogen configuration in substituted aminophosphines?.

- Benchchem. (n.d.). A Technical Guide to Quantum Chemical Calculations for 4-Fluoroaniline.

- ResearchGate. (n.d.). General performance of the B3LYP and ωB97M‐V functionals with different....

- ChemRxiv. (n.d.). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials including Host-Guest Interactions.

- CORE. (n.d.). Computational Vibrational Spectroscopy.

- Royal Society of Chemistry. (n.d.). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics.

Sources

- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. mdpi.com [mdpi.com]

- 7. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 13. pubs.aip.org [pubs.aip.org]

- 14. unige.ch [unige.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 18. researchgate.net [researchgate.net]

- 19. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 20. researchgate.net [researchgate.net]

- 21. wuxibiology.com [wuxibiology.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. blogs.rsc.org [blogs.rsc.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. catalog.article4pub.com [catalog.article4pub.com]

- 30. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. mdpi.com [mdpi.com]

Navigating the Physical Properties of N,N-diethyl-2-fluoro-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-2-fluoro-4-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its specific substitution pattern—a diethylamino group, a fluorine atom, and a nitro group on a benzene ring—suggests a molecule with unique electronic and steric properties that could be exploited in the design of novel compounds. As with any chemical entity destined for research and development, a thorough understanding of its fundamental physical properties, namely its melting and boiling points, is paramount for its purification, handling, and characterization.

This technical guide provides a comprehensive overview of the available information regarding the physical properties of this compound. It addresses the current landscape of publicly available data and, in its absence, presents data for structurally related compounds to offer scientifically grounded estimations. Furthermore, this guide details robust experimental protocols for the precise determination of melting and boiling points, empowering researchers to characterize this compound in-house.

The Challenge of Data Availability

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points specifically for this compound. This data gap is not uncommon for novel or specialized research chemicals. Consequently, researchers must rely on a combination of theoretical predictions and empirical data from analogous structures to approximate these crucial physical constants.

Physical Properties of Structurally Related Compounds

To provide a reasonable estimation of the expected physical properties of this compound, it is instructive to examine the melting and boiling points of structurally similar molecules. The presence of the diethylamino, fluoro, and nitro functional groups, as well as their positions on the aniline core, will influence these properties through factors such as molecular weight, polarity, and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces).

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-4-nitroaniline | 122-130 | Not available | |

| N,N-Diethyl-4-nitroaniline | 76[1] | ~350.68 (estimated)[1] | |

| 2-Fluoro-6-nitroaniline | Not available | Not available | |

| 4-Nitroaniline | 146-149[2] | 332[2] |

Data compiled from various chemical suppliers and databases.

Analysis of Structural Analogues:

-

2-Fluoro-4-nitroaniline: This primary amine analogue provides a baseline for the effect of the fluoro and nitro groups on the aniline scaffold. Its relatively high melting point suggests strong intermolecular interactions, likely including hydrogen bonding from the amine group.

-

N,N-Diethyl-4-nitroaniline: The replacement of the primary amine with a diethylamino group eliminates the potential for hydrogen bonding donation from the nitrogen atom, which would be expected to lower the melting and boiling points compared to its primary amine counterpart. However, the increased molecular weight and van der Waals forces from the ethyl groups will have a counteracting effect.

-

4-Nitroaniline: As a fundamental parent compound, its physical properties highlight the significant impact of the nitro group on elevating melting and boiling points due to its strong dipole moment.

Based on these comparisons, it is reasonable to hypothesize that the melting point of this compound will be influenced by the interplay of the polar nitro and fluoro groups and the non-polar diethylamino group. The boiling point is expected to be relatively high, likely in a range comparable to or slightly higher than that of N,N-diethyl-4-nitroaniline due to the additional fluoro substitution. However, without experimental data, these remain educated estimates.

Experimental Determination of Physical Properties

Given the absence of reported values, experimental determination is the definitive method for establishing the melting and boiling points of this compound. The following sections provide detailed, field-proven protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.[1][3]

Methodology: Capillary Melting Point Determination

This is a common and accurate method for determining the melting point of a solid organic compound.[3][4]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus, which typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

Observe the sample closely through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Reporting:

-

Report the melting point as a range, for example, 105-106.5°C. A narrow range (less than 2°C) is indicative of a pure compound.[1]

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Methodology: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[7]

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a small, inverted capillary tube (sealed at the top) inside the test tube, submerged in the liquid.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat-transferring arm of the Thiele tube is not obstructed.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to ensure uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the inverted capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7]

-

-

Data Reporting:

-

Record the temperature observed in the previous step as the boiling point.

-

It is also crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Conclusion

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Toronto. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

SlidePlayer. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N,N-Diethyl-4-nitroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

Stenutz. (n.d.). 2-fluoro-4-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). copper;[2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-yl]oxidanium. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydron;chloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]

- 2. N,N-Diethyl-4-nitroaniline [oakwoodchemical.com]

- 3. N,N-Diethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]

- 4. N,N-Diethyl-4-fluoro-2-nitroaniline, 97% [labchem.co.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. n-Ethyl-4-fluoro-2-nitroaniline | C8H9FN2O2 | CID 289316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2369-13-3|3-Fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of N,N-diethyl-2-fluoro-4-nitroaniline in Organic Solvents

Introduction

N,N-diethyl-2-fluoro-4-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and specialized chemical compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its practical application in chemical synthesis, purification processes such as recrystallization, and formulation development. The solubility profile of a compound dictates the choice of solvent for a reaction, influences the efficiency of purification, and is a critical parameter in drug delivery systems.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the established principles of solubility. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a qualitative understanding and furnishes a detailed, robust experimental protocol for its precise quantitative determination. This guide is intended to empower researchers, scientists, and professionals in drug development with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₃FN₂O₂ | Inferred from name |

| Molecular Weight | 212.22 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Polarity | Polar molecule | Based on functional groups |

| Hydrogen Bond Donor | No | The amine is tertiary |

| Hydrogen Bond Acceptor | Yes (nitro group, fluorine) | Based on functional groups |

The molecular structure of this compound is characterized by a polar nitro group (-NO₂) and a fluorine atom (-F), which impart significant polarity to the molecule. The diethylamino group (-(CH₂CH₃)₂) is less polar than a primary or secondary amine and does not possess a hydrogen atom for hydrogen bonding donation. The overall polarity of the molecule suggests that it will be more soluble in polar solvents than in non-polar solvents.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the molecular structure of this compound, we can predict its solubility in various classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. While this compound cannot donate a hydrogen bond, the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents, and this solubility is likely to increase with temperature. For a structurally similar compound, 2-fluoro-4-nitroaniline, recrystallization from aqueous methanol and ethanol supports its solubility in these solvents.[2]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Chloroform)

These solvents have a significant dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can engage in dipole-dipole interactions with the polar nitro and fluoro groups of this compound. A related compound, N,N-diethyl-4-nitroaniline, is reported to be slightly soluble in acetonitrile and chloroform.[3] Therefore, this compound is predicted to have good solubility in these types of solvents.

Non-polar Solvents (e.g., Toluene, Hexane)

Due to the significant polarity imparted by the nitro and fluoro groups, the solubility of this compound in non-polar solvents is expected to be limited. The energetic cost of disrupting the strong cohesive forces within the polar solute for the weaker interactions with a non-polar solvent is high.

The interplay of these molecular interactions is visualized in the following diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of the Solid Solute : Ensure that the this compound is of high purity. Any impurities can affect the measured solubility. The solid should be a fine powder to maximize the surface area for dissolution.

-

Solvent Selection : Choose a range of organic solvents of interest, ensuring they are of high purity (e.g., HPLC grade).

-

Equilibration :

-

Add an excess amount of the solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the container in a constant temperature bath or shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time. [4]

-

-

Phase Separation :

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filter the supernatant through a fine-pore filter (e.g., a 0.22 µm syringe filter) that is compatible with the solvent and also at the experimental temperature.

-

-

Quantification :

-

Gravimetric Method :

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution to the evaporating dish and re-weigh (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again (W₃).

-

The mass of the dissolved solid is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃). The solubility can then be expressed in various units (e.g., g/100 g of solvent).

-

-

Spectroscopic or Chromatographic Method :

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

-

-

Data Reporting : Report the solubility as the average of multiple determinations at a specified temperature.

Conclusion

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.

- Vertex AI Search. (2026). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (2024). n-Ethyl-4-fluoro-2-nitroaniline.

- Benchchem. (2025). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.

- CymitQuimica. (2026). N,N-Diethyl-4-nitroaniline.

- ChemicalBook. (2026). N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1.

- ChemicalBook. (2026). N,N-DIETHYL-4-NITROANILINE | 2216-15-1.

- Sigma-Aldrich. (2026). 2-Fluoro-4-nitroaniline 95 369-35-7.

- Labchem. (2026). N,N-Diethyl-4-fluoro-2-nitroaniline, 97%.

- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-halo-N,N-diethyl-4-nitroanilines.

- Google Patents. (2020). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

- ResearchGate. (2016).

- Google Patents. (2010). Method for preparing N-methyl paranitroaniline.

- YouTube. (2015). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake!.

- Sigma-Aldrich. (2026). 2-Fluoro-4-nitroaniline 95 369-35-7.

- PubChem. (2025). 2-Fluoro-4-nitroaniline.

Sources

Methodological & Application

Application Note: N,N-diethyl-2-fluoro-4-nitroaniline as a High-Performance Solvatochromic Probe for Polarity Assessment

Introduction: The Principle of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound changes in response to the polarity of the solvent it is dissolved in.[1] This spectral shift arises from the differential solvation of the molecule's electronic ground and excited states.[1] Solvatochromic dyes are powerful tools for probing the microenvironment of complex systems, enabling researchers to quantify solvent polarity, which is a critical parameter in chemical reactions, materials science, and biological processes.[1][2]

The direction of the spectral shift categorizes the effect:

-

Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum (λmax) shifts to a longer wavelength as solvent polarity increases. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[1]

-

Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar and is preferentially stabilized.[1]

Molecules with a strong intramolecular charge-transfer (ICT) character, typically featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A), are excellent solvatochromic probes.[3][4] N,N-diethyl-2-fluoro-4-nitroaniline is a prime example of such a D-π-A system, exhibiting pronounced positive solvatochromism.

Profile of the Probe: this compound

This compound is a highly sensitive solvatochromic dye. Its molecular architecture is optimized for probing solvent polarity.

-

Electron Donor (D): The N,N-diethylamino group provides strong electron-donating character.

-

Electron Acceptor (A): The nitro group (-NO₂) is a powerful electron-withdrawing group.

-

π-Bridge: The aromatic ring facilitates efficient charge transfer from the donor to the acceptor upon photoexcitation.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position acts as an inductive electron-withdrawing group, which can fine-tune the electronic properties and photophysical behavior of the molecule.

Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor-aromatic ring moiety to one centered on the acceptor moiety. This ICT process results in an excited state with a significantly larger dipole moment than the ground state. Consequently, polar solvents stabilize this more polar excited state to a greater degree than the ground state. This reduces the energy gap for the electronic transition, leading to a bathochromic (red) shift in the absorption spectrum with increasing solvent polarity.

Diagram: Mechanism of Positive Solvatochromism

Caption: Energy level diagram illustrating positive solvatochromism.

Application: Quantifying Solvent Polarity

The spectral shifts of this compound can be correlated with established empirical solvent polarity scales. The Kamlet-Taft parameters provide a multi-parameter approach to describe solute-solvent interactions by separating them into three distinct contributions:[5][6][7]

-

α: The solvent's hydrogen-bond donating (HBD) acidity.

-

β: The solvent's hydrogen-bond accepting (HBA) basicity.

-

π *: The solvent's dipolarity/polarizability.

By measuring the λmax of the probe in a series of well-characterized solvents, a correlation can be established, allowing for the determination of these parameters for unknown environments or solvent mixtures.

Representative Solvatochromic Data

The following table presents representative data illustrating the positive solvatochromism of a similar probe, N,N-diethyl-4-nitroaniline, in various solvents. The ortho-fluoro group in the target probe will modulate these values, but the trend remains consistent.

| Solvent | λmax (nm) | Kamlet-Taft π*[5][8] | Kamlet-Taft α[5][8] | Kamlet-Taft β[5][8] |

| n-Hexane | 356 | -0.08 | 0.00 | 0.00 |

| Toluene | 378 | 0.54 | 0.00 | 0.11 |

| Chloroform | 390 | 0.58 | 0.44 | 0.00 |

| Acetone | 392 | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 390 | 0.75 | 0.19 | 0.31 |

| Ethanol | 404 | 0.54 | 0.83 | 0.77 |

| DMSO | 416 | 1.00 | 0.00 | 0.76 |

| Water | 430 | 1.09 | 1.17 | 0.18 |

Note: Data is illustrative for N,N-diethyl-4-nitroaniline to demonstrate the expected trend.

Experimental Protocols

This section provides a detailed methodology for investigating the solvatochromic behavior of this compound.

Materials and Equipment

-

This compound probe

-

Spectroscopic grade solvents (a selection from the table above is recommended)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Protocol 1: Solution Preparation

Causality: Accurate solution preparation is critical for reproducible results. Using spectroscopic grade solvents minimizes interference from impurities. A stock solution ensures consistency across all tested solvents.

-

Prepare Stock Solution (e.g., 1 mM):

-

Accurately weigh a small quantity (e.g., ~2.1 mg) of this compound (M.W. 212.22 g/mol ).

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a solvent in which the probe is highly soluble, such as acetone or acetonitrile. This is your stock solution .

-

-

Prepare Working Solutions (e.g., 10 µM):

-

For each solvent to be tested, pipette 100 µL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the respective spectroscopic grade solvent.

-

Mix thoroughly. This ensures the final concentration is identical across all solvents and low enough to be within the linear range of the Beer-Lambert law.

-

Protocol 2: Spectroscopic Measurement

Causality: Using the pure solvent as a blank corrects for any background absorbance from the solvent or cuvette imperfections. Scanning a broad wavelength range ensures the full absorption peak is captured.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set Scan Parameters: Set the instrument to scan a wavelength range covering the expected absorption of the probe (e.g., 300 nm to 600 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the first pure solvent (e.g., n-hexane). Place it in both the sample and reference beams of the spectrophotometer and run a baseline correction (autozero).

-

Sample Measurement:

-

Discard the blanking solvent from the sample cuvette.

-

Rinse the cuvette two to three times with a small amount of the corresponding working solution.

-

Fill the cuvette with the working solution and place it in the sample holder.

-

Record the absorption spectrum.

-

-

Record λmax: Identify and record the wavelength of maximum absorbance (λmax) from the spectrum.

-

Repeat for All Solvents: Repeat steps 3-5 for each solvent, ensuring to re-blank the instrument with the new pure solvent each time.

Diagram: Experimental Workflow

Caption: Workflow for solvatochromic analysis of the probe.

Data Analysis and Interpretation

The collected data provides a quantitative measure of a solvent's effective polarity as sensed by the probe molecule.

-

Tabulate Data: Create a table listing each solvent, its measured λmax, and its known Kamlet-Taft parameters (α, β, π*).

-

Convert to Energy: Convert the λmax (in nm) to the molar electronic transition energy ET (in kcal/mol) using the equation:

-

ET (kcal/mol) = 28591 / λmax (nm)

-

-

Correlation Analysis: Plot ET against the Kamlet-Taft parameters (e.g., ET vs. π*). A linear relationship demonstrates the probe's response to the solvent's dipolarity/polarizability. Multiple linear regression can be used to fit the data to the full Kamlet-Taft equation:

-

ET = ET0 + s(π* + dδ) + aα + bβ

-

Where ET0 is the transition energy in a reference solvent, and s, a, and b are coefficients that describe the probe's sensitivity to each parameter.

-

Representative Synthesis

While the primary focus of this note is the application of the probe, a representative synthesis is provided for context. A plausible route to this compound is via nucleophilic aromatic substitution.

Reaction: 3,4-difluoronitrobenzene reacts with an excess of diethylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic substitution than the fluorine atom meta to it.

-

Combine 3,4-difluoronitrobenzene with an excess of diethylamine in a suitable solvent (e.g., ethanol or DMSO) within a sealed pressure vessel.[9]

-

Heat the reaction mixture (e.g., to 120-150 °C) for several hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the excess diethylamine and solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Conclusion

This compound is a robust and sensitive solvatochromic probe. Its significant bathochromic shift with increasing solvent polarity makes it an invaluable tool for researchers in chemistry and drug development. The straightforward protocols outlined in this document provide a reliable framework for employing this probe to characterize the polarity of solvents, solvent mixtures, and complex microenvironments with high fidelity.

References

-

Kamlet-Taft solvent parameters. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

-

Definition of kamlet_taft_solvent_parameters. (n.d.). Chemistry Dictionary - The Periodic Table. Retrieved January 19, 2026, from [Link]

-

Kamlet–Taft solvent parameters (K03367). (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 19, 2026, from [Link]

-

Kamlet-Taft solvent parameters. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

-

Kamlet–Taft solvent parameters. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 19, 2026, from [Link]

-

Reichardt's dye. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

An Investigation of Solvatochromic Behavior. (n.d.). IT Solutions. Retrieved January 19, 2026, from [Link]

-

Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Pike, S. J., Bond, A. D., & Hunter, C. A. (2018). Solvatomorphism of Reichardt's dye. CrystEngComm, 20(20), 2841-2848. Retrieved January 19, 2026, from [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-